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molecular formula C7H14O3 B8676934 5-Hydroxy-4,4-dimethylpentanoic acid

5-Hydroxy-4,4-dimethylpentanoic acid

Cat. No. B8676934
M. Wt: 146.18 g/mol
InChI Key: RAFJTJDWOLSPLN-UHFFFAOYSA-N
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Patent
US08193349B2

Procedure details

To a suspension of 2,2-dimethyl-pentanedioic acid 1-methyl ester (1.00 g, 5.75 mmol) in THF (3 mL), 1M LiBHEt3 in THF (38.0 ml, 38.0 mmol) is added dropwise maintaining the temperature below 10° C. under nitrogen. The mixture is stirred at 10° C. for 1 hour. To the mixture, 50% AcOH (4.6 mL) and H2O are added. The solution is extracted with AcOEt, and the organic layer is washed with H2O, dried over MgSO4, and concentrated under reduced pressure to give 5-hydroxy-4,4-dimethyl-pentanoic acid (850 mg, quant.); 1H NMR (400 MHz, chloroform-d) ppm 1.06 (s, 6H), 1.70 (t, 2H), 2.56 (t, 2H), 3.98 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
LiBHEt3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]([CH3:11])([CH3:10])[CH2:5][CH2:6][C:7]([OH:9])=[O:8].CC(O)=O.O>C1COCC1>[OH:2][CH2:3][C:4]([CH3:11])([CH3:10])[CH2:5][CH2:6][C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C(CCC(=O)O)(C)C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
LiBHEt3
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
38 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 10° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C. under nitrogen
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with AcOEt
WASH
Type
WASH
Details
the organic layer is washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC(CCC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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